2-(2-Furyl)quinoxaline
Overview
Description
2-(2-Furyl)quinoxaline is a heterocyclic compound that features a quinoxaline core fused with a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Furyl)quinoxaline typically involves the condensation of ortho-phenylenediamine with 2-furylglyoxal. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction can be represented as follows:
ortho-phenylenediamine+2-furylglyoxal→this compound
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Furyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .
Scientific Research Applications
2-(2-Furyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits significant antimicrobial, antiviral, and anticancer activities, making it a valuable compound in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: It is used in the development of dyes, fluorescent materials, and organic sensitizers for solar cell applications
Mechanism of Action
The mechanism of action of 2-(2-Furyl)quinoxaline involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.
Antiviral Activity: It interferes with viral replication by targeting viral enzymes and proteins.
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar core structure but without the furan ring.
2-(2-Furyl)quinoline: Another heterocyclic compound with a quinoline core fused with a furan ring.
2-(2-Furyl)benzimidazole: A compound with a benzimidazole core fused with a furan ring.
Uniqueness: 2-(2-Furyl)quinoxaline is unique due to its specific fusion of the quinoxaline and furan rings, which imparts distinct biological activities and chemical properties. This fusion enhances its potential as a versatile pharmacophore in medicinal chemistry .
Properties
IUPAC Name |
2-(furan-2-yl)quinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c1-2-5-10-9(4-1)13-8-11(14-10)12-6-3-7-15-12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMMKFQRNWXFSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300340 | |
Record name | 2-(2-furyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494-21-3 | |
Record name | MLS002920353 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136088 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-furyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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